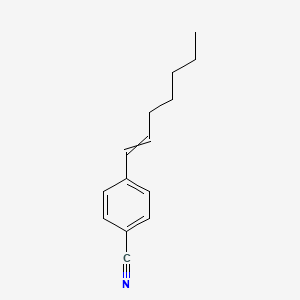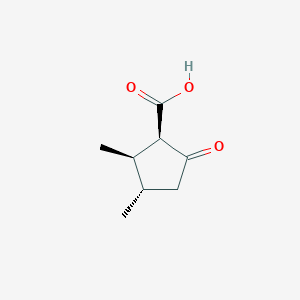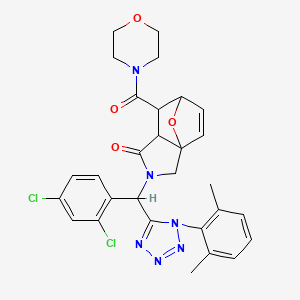![molecular formula C21H17Cl2NOS B12629733 Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- is a complex organic compound that belongs to the class of thienopyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
科学的研究の応用
Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazoline derivatives: Known for their biological and pharmacological activities.
Uniqueness
Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties.
特性
分子式 |
C21H17Cl2NOS |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)-[4-(4-methylphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C21H17Cl2NOS/c1-13-2-4-14(5-3-13)20-16-9-11-26-19(16)8-10-24(20)21(25)15-6-7-17(22)18(23)12-15/h2-7,9,11-12,20H,8,10H2,1H3 |
InChIキー |
RIUVNDALKDHTOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC(=C(C=C4)Cl)Cl)SC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)

![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)

![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)

![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)
![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)

![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)

![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

